molecular formula C10H17ClN4 B13981068 N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride

N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride

Katalognummer: B13981068
Molekulargewicht: 228.72 g/mol
InChI-Schlüssel: FYBVYJNWICRJFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride is a chemical compound with the molecular formula C10H17ClN4. It is a derivative of cyclohexane and pyrazine, and it is often used in research settings for its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride typically involves the reaction of pyrazine derivatives with cyclohexane-1,4-diamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride is unique due to its specific combination of the pyrazine and cyclohexane moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research settings where specific interactions and effects are desired .

Eigenschaften

Molekularformel

C10H17ClN4

Molekulargewicht

228.72 g/mol

IUPAC-Name

4-N-pyrazin-2-ylcyclohexane-1,4-diamine;hydrochloride

InChI

InChI=1S/C10H16N4.ClH/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10;/h5-9H,1-4,11H2,(H,13,14);1H

InChI-Schlüssel

FYBVYJNWICRJFP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1N)NC2=NC=CN=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.